(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Description
Significance in Organic Synthesis and Chemical Biology
Strained ring systems are a cornerstone of modern organic chemistry, offering unique reactivity that is harnessed for a variety of applications. The inherent energy stored in these systems, resulting from deviations from ideal bond angles, provides a powerful driving force for chemical reactions. nih.govpharmacy180.com This "strain release" can lower activation energies, enabling reactions to proceed under mild conditions, a crucial advantage in the synthesis of sensitive molecules and in biological environments. pharmacy180.com
In organic synthesis, strained molecules like bicyclo[1.1.0]butanes and other bicyclic systems are employed as versatile intermediates. acs.org Their controlled ring-opening reactions allow for the stereoselective introduction of functional groups and the rapid construction of complex carbon skeletons found in natural products and pharmaceuticals.
In the realm of chemical biology, strained systems are central to the field of bioorthogonal chemistry. nih.gov This discipline focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes. Strained alkynes and alkenes, such as derivatives of the bicyclo[6.1.0]nonyne (BCN) scaffold, are prominent examples. rsc.orgsigmaaldrich.com They react selectively with abiotic functional groups, like azides, in a process known as strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgacs.org This "click chemistry" reaction is exceptionally fast and specific, enabling researchers to label and visualize biomolecules in real-time within their native environment. acs.org
Overview of the Bicyclo[6.1.0]non-4-ene Scaffold and its Stereochemical Complexity
The Bicyclo[6.1.0]non-4-ene scaffold is a nine-carbon bicyclic structure composed of a cyclooctene (B146475) ring fused to a cyclopropane (B1198618) ring. This fusion introduces significant ring strain and conformational rigidity. The specific compound, (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol, has a precisely defined three-dimensional arrangement.
The stereochemical descriptors provide a blueprint for its structure:
(Z): This refers to the geometry of the double bond within the eight-membered ring, indicating that the highest-priority substituents on each carbon of the double bond are on the same side.
(1R, 8S): These descriptors define the absolute configuration at the two bridgehead carbons where the rings are fused.
(9R): This specifies the stereochemistry at the carbon atom of the cyclopropane ring that bears the methanol (B129727) group. The 'R' configuration, along with the '1R,8S' fusion, defines this isomer as the exo or anti form, where the methanol group points away from the eight-membered ring. nih.gov This orientation is crucial as it minimizes steric hindrance, which can enhance reactivity in subsequent chemical transformations.
The synthesis of this specific stereoisomer requires careful control. Rhodium catalysts are often used in the key cyclopropanation step to dictate the initial stereochemistry, and subsequent steps, such as the reduction of a carboxylic acid to the primary alcohol, are performed under conditions that preserve this configuration. nih.gov
| Descriptor | Structural Feature | Significance |
| Bicyclo[6.1.0]nonane | Fused cyclooctane (B165968) and cyclopropane rings | Core scaffold imparting ring strain and rigidity. |
| -4-ene | Double bond at the 4th position | A site for further functionalization (e.g., addition reactions). |
| (Z) | Zusammen (together) | Specifies the cis-geometry of the double bond. |
| (1R, 8S, 9R) | Absolute Configuration | Defines the precise 3D arrangement of atoms, leading to the exo isomer. |
| -9-methanol | -CH₂OH group at C9 | A primary alcohol functional handle for derivatization. axispharm.com |
Research Landscape and Emerging Applications
This compound is primarily recognized as a crucial precursor to bicyclo[6.1.0]non-4-yne (BCN) derivatives, which are workhorse reagents in copper-free click chemistry. rsc.orgsigmaaldrich.com The methanol group serves as a convenient handle for attaching this strained alkyne scaffold to other molecules of interest, such as fluorescent dyes, imaging agents, or therapeutic compounds. axispharm.comrsc.org
Research has focused on leveraging this structure for various applications:
Bioorthogonal Labeling: The related BCN scaffold, derived from this methanol precursor, is widely used for labeling biomolecules. rsc.orgnih.gov For instance, BCN-functionalized probes can be attached to oligonucleotides, enabling the study of nucleic acids in biological systems. nih.govgoogle.com The stability and reactivity of the BCN core are critical, and studies have shown that the linkage used to attach it (e.g., carbamate (B1207046) vs. amide) can significantly impact the stability of the resulting conjugate. rsc.orgnih.gov
Enhanced Reactivity Probes: The bicyclo[6.1.0]nonene framework has been computationally optimized to create derivatives with even faster reaction kinetics for bioorthogonal ligations, which is critical for tracking rapid biological processes. nih.gov The cis-fusion of the rings, as seen in this molecule's family, forces the eight-membered ring into a highly strained conformation that accelerates its reaction with binding partners like tetrazines. nih.gov
Synthetic Building Block: Beyond bioorthogonal chemistry, the molecule serves as a chiral building block. axispharm.com Its defined stereochemistry makes it an excellent starting material for the asymmetric synthesis of complex molecules, particularly in the development of pharmaceuticals and fine chemicals. axispharm.com The alcohol can be converted into other functional groups like esters or ethers, while the double bond can undergo various addition reactions. axispharm.com
Structure
3D Structure
Properties
IUPAC Name |
[(1R,4Z,8S)-9-bicyclo[6.1.0]non-4-enyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2/b2-1-/t8-,9+,10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRWDARQUYASW-RLWGHQLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2CO)CCC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1C[C@@H]2[C@@H](C2CO)CC/C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374898-56-3 | |
| Record name | [(1R,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Z,1r,8s,9r Bicyclo 6.1.0 Non 4 Ene 9 Methanol and Its Chiral Precursors
Strategies for the Construction of the Bicyclo[6.1.0]nonane Framework
The core of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is the bicyclo[6.1.0]nonane skeleton, which is typically constructed through the cyclopropanation of a cyclooctadiene precursor. The stereochemical outcome of this reaction is crucial for establishing the desired relative configuration of the final product.
Cyclopropanation Reactions of Cyclooctadiene Derivatives
The most common approach to forming the bicyclo[6.1.0]nonane ring system is the rhodium-catalyzed reaction of a cyclooctadiene, typically (Z,Z)-1,5-cyclooctadiene, with a diazoacetate, such as ethyl diazoacetate. This reaction generates a carbene that adds across one of the double bonds of the cyclooctadiene to form the three-membered cyclopropane (B1198618) ring fused to the eight-membered ring.
The choice of catalyst can influence the diastereoselectivity of the cyclopropanation. While rhodium(II) acetate (Rh₂(OAc)₄) is a commonly used catalyst, it often leads to a mixture of syn and anti diastereomers with poor selectivity. For instance, the Rh₂(OAc)₄-catalyzed reaction of ethyl diazoacetate with 1,5-cyclooctadiene (B75094) can produce a nearly 1:1 mixture (e.g., 47:53) of the syn and anti cyclopropane esters. Other catalysts, such as those based on copper, have also been employed in related cyclopropanation reactions.
To improve selectivity, researchers have explored various rhodium catalysts with different ligands. For example, the use of Rh₂(S-BHTL)₄ has been shown to provide a notable preference for the syn diastereomer. This highlights the tunability of the reaction based on the catalyst's steric and electronic properties.
Diastereoselective Control in Bicyclic Ring Formation
Achieving high diastereoselectivity is a primary challenge in the synthesis of the target compound. The desired (1R,8S,9R) configuration corresponds to the anti (or trans) arrangement, where the C-9 substituent is on the opposite face of the eight-membered ring relative to the cyclopropane fusion.
One effective strategy to obtain the pure anti diastereomer does not rely on a highly selective initial cyclopropanation but rather on a subsequent epimerization step. After the initial cyclopropanation, which may yield a mixture of syn and anti esters, the mixture is subjected to hydrolysis under basic conditions. The use of a strong base, such as potassium tert-butoxide, can induce epimerization at the C-9 position. This process allows the thermodynamically less stable syn isomer to convert to the more stable anti isomer. The anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid acts as a thermodynamic sink, enabling an almost complete conversion of the diastereomeric mixture to the desired anti isomer. This resulting carboxylic acid can then be isolated in high diastereomeric purity, often through recrystallization.
Functional Group Introduction and Manipulation at the C-9 Position
With the bicyclic framework established, the next critical phase is the introduction and potential further manipulation of the methanol (B129727) group at the C-9 position. This typically involves the reduction of a carboxylic acid precursor.
Selective Reduction of Carboxylic Acid Precursors
The primary method for introducing the C-9 methanol group is the selective reduction of the corresponding carboxylic acid precursor, (1R,8S,9R,4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid. This transformation is reliably achieved using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄).
The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at reduced temperatures to control reactivity. The carboxylic acid is added slowly to a suspension of LiAlH₄, and after the reaction is complete, a careful workup procedure is required to quench the excess reducing agent and isolate the desired alcohol product, this compound. This reduction is generally high-yielding and proceeds without affecting the double bond in the eight-membered ring or the stereochemistry of the bicyclic core.
Regioselective Functionalization of the Hydroxyl Group
The primary alcohol of this compound serves as a handle for further functionalization. This is particularly relevant in the synthesis of reagents for bioconjugation, where the bicyclononyne (BCN) scaffold is a key component in "click chemistry."
The hydroxyl group can be converted into a variety of other functional groups. For instance, it can be transformed into an electrophilic species, such as an activated carbonate or carbamate (B1207046). This allows for the subsequent coupling with nucleophiles. A common method involves reacting the alcohol with disuccinimidyl carbonate to create an activated carbonate intermediate, which can then react with amines to form stable carbamate linkages. Alternatively, the alcohol can be converted to a tosylate, which is a good leaving group for nucleophilic substitution reactions. These derivatizations are crucial for attaching the bicyclic moiety to other molecules, such as linkers for solid-phase oligonucleotide synthesis or fluorescent tags.
Optimization of Stereochemical Purity and Enantiomeric Excess
Ensuring the high stereochemical purity of the final product is paramount. This involves controlling both the diastereomeric and enantiomeric purity throughout the synthetic sequence.
High diastereomeric purity is often achieved through the previously mentioned epimerization and recrystallization of the carboxylic acid intermediate. This ensures that the precursor to the final reduction step is a single diastereomer.
The determination of enantiomeric excess (ee) is critical when an enantioselective synthesis is performed. While the synthesis described often starts from an achiral precursor (1,5-cyclooctadiene), leading to a racemic mixture of the final product, methods for chiral separation and analysis are essential for applications requiring a single enantiomer. The enantiomeric purity of chiral alcohols and their precursors can be determined using techniques such as:
Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase to separate enantiomers, allowing for their quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The chiral alcohol can be reacted with a chiral agent (e.g., Mosher's acid) to form diastereomeric esters. These diastereomers will exhibit distinct signals in the NMR spectrum, allowing for the integration of these signals to determine the enantiomeric ratio. Chiral shift reagents can also be used to induce chemical shift differences between enantiomers in the NMR spectrum.
In cases where a racemic mixture is produced, resolution techniques such as enzymatic kinetic resolution can be employed to separate the enantiomers. This involves using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the derivatized one.
Table of Research Findings on the Synthesis of this compound and its Precursors
| Step | Reactants | Catalyst/Reagent | Key Transformation | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| Cyclopropanation | 1,5-Cyclooctadiene, Ethyl diazoacetate | Rh₂(OAc)₄ | Formation of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | 47:53 syn/anti mixture | nih.gov |
| Cyclopropanation | 1,5-Cyclooctadiene, Ethyl diazoacetate | Rh₂(S-BHTL)₄ | Formation of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | Preferential formation of the syn isomer | nih.gov |
| Epimerization/Hydrolysis | syn/anti mixture of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | Potassium tert-butoxide, H₂O | Conversion to anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid | High diastereoselectivity for the anti isomer | nih.gov |
| Reduction | (1R,8S,9R,4Z)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | Formation of this compound | High yield | nih.gov |
Chiral Catalyst Development in Synthesis
The key step in constructing the bicyclo[6.1.0]nonane framework is the cyclopropanation of 1,5-cyclooctadiene. The development of chiral catalysts for this transformation has been pivotal in controlling the stereochemistry of the resulting product. Researchers have investigated various catalysts to influence the diastereoselectivity of this reaction.
The synthesis often begins with the reaction of ethyl diazoacetate with 1,5-cyclooctadiene, catalyzed by a dirhodium tetracarboxylate complex. nih.govsmolecule.com The choice of catalyst is crucial for directing the stereochemical outcome. For instance, the use of rhodium(II) acetate (Rh₂(OAc)₄) as a catalyst results in a nearly non-selective mixture of the syn and anti diastereomeric esters (Ethyl (1R,8S,9S,4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate and Ethyl (1R,8S,9R,4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate). nih.gov On an 80 mmol scale, this catalyst yielded a 47:53 syn/anti mixture. nih.gov
To enhance selectivity, a family of dirhodium tetracarboxylate catalysts has been screened. nih.gov This screening led to the identification of syn-selective catalysts like Rh₂(S-BHTL)₄. rsc.org Conversely, efforts were also made to find anti-selective catalysts, with Rh₂(TPA)₄ being explored for this purpose. nih.gov The strategic selection of these catalysts represents a key effort in streamlining the synthesis by favoring the formation of the desired diastereomer from the outset.
Catalyst Performance in Cyclopropanation
| Catalyst | Selectivity | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|
| Rh₂(OAc)₄ | Non-selective | 47:53 | nih.gov |
| Rh₂(S-BHTL)₄ | syn-Selective | Not specified | rsc.org |
| Rh₂(TPA)₄ | anti-Selective (Explored) | Not specified | nih.gov |
Diastereomer Separation and Epimerization Strategies
A significant challenge in the synthesis of this compound is the management of diastereomers formed during the initial cyclopropanation step. While chromatographic separation of the syn and anti ester intermediates is possible, researchers have found it more efficient to circumvent this separation through chemical means. nih.gov
A highly effective strategy involves an epimerization process coupled with saponification. nih.gov Instead of separating the 47:53 syn/anti mixture of the ethyl ester precursor, the mixture is treated with potassium tert-butoxide in wet diethyl ether. nih.gov These conditions facilitate the hydrolysis of the ester and, concurrently, the epimerization of the stereocenter at the 9-position. The anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid acts as a thermodynamic sink, which allows for the near-total conversion of the diastereomeric ester mixture into the single, desired anti-acid isomer. nih.gov This approach elegantly avoids a tedious separation step, converting the mixture into a diastereomerically pure intermediate. This carboxylic acid is then reduced, for example with lithium aluminum hydride, to yield the target alcohol, this compound, in high yield. nih.gov
Epimerization and Reduction Sequence
| Step | Reagents | Starting Material | Product | Yield | Reference |
|---|---|---|---|---|---|
| Saponification/Epimerization | Potassium tert-butoxide, H₂O, Diethyl ether | syn/anti mixture of Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | (1R,8S,9R,4Z)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | 89% | nih.gov |
| Reduction | Lithium aluminum hydride, THF | (1R,8S,9R,4Z)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | This compound | 91% | nih.gov |
Scalable Synthetic Approaches and Process Optimization
The development of scalable synthetic routes is crucial for the practical application of this compound. The aforementioned epimerization strategy is a key component of a scalable process, as it eliminates the need for large-scale chromatography to separate diastereomers. nih.gov
The synthesis has been successfully executed on a gram scale. For example, the reduction of the anti-carboxylic acid with lithium aluminum hydride has been performed on a 9.4-gram scale, demonstrating the viability of this route for producing significant quantities of the target compound. nih.gov The initial cyclopropanation reaction has also been conducted on a large scale, using approximately 88 grams of 1,5-cyclooctadiene. rsc.org These examples underscore the scalability of the established synthetic sequence. Further process optimization for large-scale production could involve flow chemistry, which has been successfully applied to related compounds for photochemical isomerizations, offering precise control over reaction conditions and potentially improving efficiency and safety. d-nb.info
Chemical Reactivity and Transformation Studies of Z,1r,8s,9r Bicyclo 6.1.0 Non 4 Ene 9 Methanol
Reactivity of the Hydroxyl Moiety
The primary alcohol (-CH₂OH) group attached to the cyclopropane (B1198618) ring is a versatile handle for a variety of functional group interconversions, including oxidation, nucleophilic substitution, and derivatization into esters and ethers.
Oxidation Pathways and Product Characterization
The primary alcohol of bicyclo[6.1.0]non-4-ene-9-methanol can be oxidized to form the corresponding aldehyde or carboxylic acid. While the synthesis of the parent alcohol often involves the reduction of the corresponding carboxylic acid or its ester, the reverse oxidation reaction is a fundamental transformation. nih.govnih.gov For instance, studies on related bicyclo[6.1.0]nonane systems have successfully employed reagents like pyridinium (B92312) chlorochromate (PCC) to convert the primary alcohol to an aldehyde. nih.gov
Mild oxidation conditions are typically used to access the aldehyde, (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-carbaldehyde, preventing over-oxidation. Stronger oxidizing agents or modified reaction conditions can yield the carboxylic acid, (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid. The synthesis of the parent alcohol from this carboxylic acid derivative using reducing agents like lithium aluminum hydride (LiAlH₄) is well-documented, confirming the accessibility of this oxidation state. nih.gov
| Starting Material | Typical Reagent(s) | Product |
|---|---|---|
| (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol | Pyridinium chlorochromate (PCC) | (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-carbaldehyde |
| This compound | Potassium permanganate (B83412) (KMnO₄) or Jones reagent | (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid |
Nucleophilic Substitution Reactions and Derivative Synthesis
The hydroxyl group is a poor leaving group, but it can be converted into a better one, such as a tosylate or halide, to facilitate nucleophilic substitution reactions. This pathway allows for the introduction of a wide array of functional groups. For example, activation of the alcohol followed by reaction with nitrogen nucleophiles can produce amines. Derivatives such as succinimidyl carbonates have been synthesized from the corresponding alkyne analogue, (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, highlighting a common strategy for creating amine-reactive linkers used in bioconjugation. sigmaaldrich.comchemimpex.com This approach enables the attachment of the bicyclic scaffold to biomolecules like proteins.
Esterification and Etherification Reactions
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) and etherification. The synthesis of the parent molecule is often achieved through the reduction of Ethyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate, demonstrating the stability and accessibility of the corresponding ester. nih.gov Furthermore, derivatives like ((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methyl 4-nitrophenyl carbonate, an activated carbonate ester, are commercially available, indicating the utility of this functionalization pathway for creating reactive intermediates. broadpharm.com
| Reaction Type | Reactant(s) | Product Class | Example Derivative |
|---|---|---|---|
| Esterification | Carboxylic Acid / Acyl Chloride | Ester | Ethyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate |
| Etherification | Alkyl Halide (Williamson Synthesis) | Ether | ((1R,8S,9R,Z)-Bicyclo[6.1.0]non-4-en-9-yl)methoxymethylbenzene |
| Carbonate Formation | 4-Nitrophenyl chloroformate | Activated Carbonate | ((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methyl 4-nitrophenyl carbonate |
Transformations Involving the Endocyclic Double Bond
The Z-configured double bond in the eight-membered ring is a site of significant reactivity due to ring strain, readily participating in addition and cycloaddition reactions.
Addition Reactions (e.g., Hydrogenation, Halogenation)
The endocyclic double bond can undergo addition reactions to yield saturated bicyclo[6.1.0]nonane derivatives. Hydrogenation of the alkene, typically using a metal catalyst such as palladium on carbon (Pd/C), would saturate the double bond to produce (1R,8S,9R)-Bicyclo[6.1.0]nonan-9-ylmethanol.
Halogenation, such as bromination, is also a characteristic reaction of the alkene. Studies on the closely related (Z)-bicyclo[6.1.0]non-4-ene have shown that it reacts with bromine. This reaction proceeds to give the dibrominated product, (4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol, where bromine adds across the double bond. bangor.ac.uk
Cycloaddition Reactions (e.g., Diels-Alder)
The strained double bond of the bicyclo[6.1.0]nonene system can act as a dienophile in cycloaddition reactions. Of particular note are inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-poor dienes like tetrazines. rsc.org These reactions are exceptionally fast and are central to the field of bioorthogonal chemistry for their ability to proceed rapidly and selectively in biological environments. thieme-connect.de
Computational studies have investigated the reactivity of the trans-isomer of bicyclo[6.1.0]non-4-ene in IEDDA reactions. The cis-fused ring system (as in the title compound) forces the eight-membered ring into a strained 'half-chair' conformation, which significantly lowers the activation barrier for the cycloaddition with s-tetrazine compared to less strained cycloalkenes. nih.govunits.it This enhanced reactivity makes the bicyclo[6.1.0]nonene scaffold a superior dienophile for rapid ligation chemistry. nih.govunits.it The reaction between a bicyclo[6.1.0]nonyne (BCN) derivative and a tetrazine proceeds to give a stable, single stereochemical product. rsc.org
| Reaction | Reactants | Product Type | Significance |
|---|---|---|---|
| Inverse-Electron-Demand Diels-Alder (IEDDA) | This compound + 3,6-diaryl-s-tetrazine | Tricyclic dihydropyridazine (B8628806) adduct | Extremely fast kinetics, used in bioorthogonal "click" chemistry. rsc.orgnih.gov |
Table of Mentioned Compounds
| Chemical Name |
| This compound |
| (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-carbaldehyde |
| (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid |
| Lithium aluminum hydride |
| Pyridinium chlorochromate |
| (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol |
| Ethyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate |
| ((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methyl 4-nitrophenyl carbonate |
| (1R,8S,9R)-Bicyclo[6.1.0]nonan-9-ylmethanol |
| (Z)-bicyclo[6.1.0]non-4-ene |
| (4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol |
| s-tetrazine |
| 3,6-diaryl-s-tetrazine |
Rearrangement Pathways and Ring-Opening Reactions of the Cyclopropane Motif
The cyclopropane ring in bicyclo[6.1.0]nonene systems is susceptible to rearrangement and ring-opening reactions under various conditions, driven by the release of inherent ring strain.
Thermal Rearrangements: Thermal treatment of bicyclo[6.1.0]nonene derivatives can induce concerted rearrangements. For example, the related bicyclo[6.1.0]non-2-ene undergoes thermal isomerization to cyclonona-1,4-diene. thieme-connect.de This transformation is understood to proceed via a concerted, transannular homo rsc.orgresearchgate.net-hydrogen shift. thieme-connect.de In more substituted systems, such as 9,9-dibromobicyclo rsc.orgacs.orgnon-4-ene, heating in quinoline (B57606) leads to isomerization involving the cleavage of the cyclopropane C1-C8 bond, yielding 1,9-dibromocyclonona-1,5-diene. rsc.org This suggests that the presence of substituents on the cyclopropane ring can significantly influence the rearrangement pathway, favoring skeletal reorganization over hydrogen shifts.
Electrophile-Induced Ring-Opening: The presence of the C4-C5 double bond provides a handle for initiating cyclopropane ring-opening through electrophilic addition. Studies on the analogous 9-oxabicyclo[6.1.0]non-4-ene demonstrate a powerful pathway where the reaction with an electrophile like N-bromosuccinimide (NBS) leads to the formation of a bromonium ion across the double bond. acs.orgacs.orgnih.gov The proximate oxygen of the oxirane (a cyclopropane analogue) then acts as an internal nucleophile, attacking the bromonium ion in an intramolecular fashion. This attack results in the opening of the three-membered ring and the formation of a new oxonium ion intermediate, which is subsequently trapped by external nucleophiles. acs.orgacs.orgnih.gov This process yields rearranged bicyclo[4.2.1] and bicyclo[3.3.1] ether structures. acs.orgacs.orgnih.gov A similar pathway can be envisaged for this compound, where electrophilic attack on the alkene could trigger a cascade involving the cyclopropane ring.
Acid-Catalyzed Pathways: Acid-catalyzed conditions can also promote the opening of the cyclopropane ring. Quantum chemical studies on the related N-benzoyl-9-azabicyclo[6.1.0]non-4-ene show that protonation of the aziridine (B145994) nitrogen (a heteroatom analogue of the C9 carbon) facilitates the cleavage of a C-N bond. researchgate.net The reaction outcome and mechanism, whether stepwise or concerted, are highly dependent on the molecule's conformation and which of the C-N bonds is cleaved. researchgate.net This suggests that acid treatment of this compound could lead to protonation of the hydroxyl group, followed by its departure as water, generating a cyclopropylmethyl cation that would be prone to rapid ring-opening and rearrangement.
| Starting Material | Conditions | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| 9,9-Dibromobicyclo rsc.orgacs.orgnon-4-ene | Heat in quinoline | Cyclopropane ring-opening and isomerization | 1,9-Dibromocyclonona-1,5-diene | rsc.org |
| 9-Oxabicyclo[6.1.0]non-4-ene | N-Bromosuccinimide (NBS), external nucleophiles (e.g., H₂O, alcohols) | Intramolecular bromonium ion assisted epoxide ring-opening | Bicyclo[4.2.1] and bicyclo[3.3.1] ethers | acs.orgacs.orgnih.gov |
| N-Benzoyl-9-azabicyclo[6.1.0]non-4-ene | Acid hydrolysis (computational study) | Protonation-induced aziridine ring-opening | Ring-opened cyclooctene (B146475) derivatives | researchgate.net |
Derivatization for Advanced Chemical Applications
This compound serves as a crucial precursor for the synthesis of advanced chemical tools, particularly for bioorthogonal chemistry. The primary transformation involves converting the stable alkene into a highly strained alkyne, which can then be activated for conjugation to biomolecules.
The most prominent application of this compound is its conversion into (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly known as BCN-OH. sigmaaldrich.comchemimpex.com This strained alkyne is a cornerstone reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a powerful copper-free click chemistry reaction. sigmaaldrich.com
The synthetic route from the alkene to the alkyne is a well-established two-step process:
Bromination: The C4-C5 double bond of this compound is treated with elemental bromine (Br₂) in a solvent like chloroform (B151607). This reaction proceeds via electrophilic addition to yield the corresponding (4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol intermediate. rsc.orgrsc.org
Double Dehydrobromination: The resulting dibromide is then subjected to a double elimination reaction using a strong, non-nucleophilic base. rsc.orgrsc.org Freshly sublimated potassium tert-butoxide (KOtBu) is highly effective for this step, removing two equivalents of hydrogen bromide (HBr) to form the strained cyclooctyne (B158145) ring system, affording BCN-OH. rsc.org
This transformation converts a relatively inert alkene into a highly reactive, yet stable, bioorthogonal handle. The BCN moiety's small size, favorable kinetics, and high stability have made it a preferred reagent in chemical biology. nih.gov
| Step | Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | Bromination | Br₂ (1 equiv.), CHCl₃, 0 °C, 15 min | (4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol | rsc.org |
| 2 | Double Dehydrobromination | Potassium tert-butoxide (6 equiv.), 4-methyl-tetrahydropyran, 25 °C, 5 h | (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) | rsc.org |
The primary alcohol of BCN-OH is not directly reactive with most biological functional groups. Therefore, it must be "activated" by converting it into an electrophilic species that can readily react with nucleophiles found on biomolecules, such as the primary amines of lysine (B10760008) residues in proteins. rsc.org
Activation as NHS or PNP Carbonates: A common strategy is to convert the hydroxyl group into an activated carbonate. This is achieved by reacting BCN-OH with reagents such as N,N'-Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate. lumiprobe.com This forms BCN-NHS carbonate or BCN-PNP carbonate, respectively. lumiprobe.com These derivatives are highly reactive towards primary amines under physiological or slightly basic conditions (pH 7.2–8.5), forming a stable carbamate (B1207046) linkage and releasing N-hydroxysuccinimide (NHS) or p-nitrophenol (PNP) as a byproduct. thermofisher.comlumiprobe.com This method is widely used for labeling proteins and other amine-containing biomolecules. broadpharm.com
Conversion to BCN-Acid Derivatives: An alternative strategy involves oxidizing the primary alcohol of BCN-OH to a carboxylic acid, yielding Bicyclo[6.1.0]nonyne carboxylic acid (BCN-acid). researchgate.netrsc.orgrsc.org This BCN-acid can then be coupled to primary amines on biomolecules using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). This approach forms a stable amide bond. rsc.org Research has shown that the resulting amide linkage exhibits superior hydrolytic stability in biological media compared to the carbamate linkage, making BCN-acid a more judicious choice for applications requiring long-term stability. researchgate.netrsc.org
| Strategy | Activating Reagent | Activated Intermediate | Target Functional Group | Resulting Linkage | Key Features | Reference |
|---|---|---|---|---|---|---|
| Activated Carbonate Formation | N,N'-Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate | BCN-NHS carbonate or BCN-PNP carbonate | Primary Amine (-NH₂) | Carbamate | Commonly used, straightforward reaction. | lumiprobe.combroadpharm.com |
| Carboxylic Acid Formation | Oxidizing agent, then EDC/NHS | BCN-Acid (activated in situ) | Primary Amine (-NH₂) | Amide | Forms a more hydrolytically stable linkage. | researchgate.netrsc.orgrsc.org |
Mechanistic and Kinetic Investigations of Reactions Involving the Bicyclo 6.1.0 Non 4 Ene Scaffold
Elucidation of Reaction Mechanisms for Functional Group Transformations
The functionalization of the bicyclo[6.1.0]non-4-ene scaffold is crucial for its application in various chemical and biological contexts. Understanding the mechanisms of these transformations is key to optimizing reaction conditions and achieving desired products.
Studies have investigated the acid-catalyzed hydrolysis of derivatives such as cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene. researchgate.net Using density functional theory (DFT) calculations, researchers have determined that the reaction mechanism, whether stepwise or concerted, is dependent on the stable conformers of the reactant and which N–C bond is cleaved. researchgate.net The initial step involves the preferential protonation of the nitrogen atom. researchgate.net
The stability of the bicyclo[6.1.0]nonyne (BCN) framework, a derivative of bicyclo[6.1.0]non-4-ene, has also been a subject of investigation, particularly under conditions relevant to oligonucleotide synthesis. BCN derivatives have shown susceptibility to degradation under acidic conditions, which can be problematic for standard solid-phase synthesis. researchgate.netdiva-portal.org Stability studies on BCN carbinol revealed that degradation can occur through both oxidation and hydrolysis. researchgate.net For instance, in the presence of trichloroacetic acid (TCA) or dichloroacetic acid (DCA), BCN carbinol is prone to degradation. researchgate.net
Studies on Strain-Promoted Reactivity in the Bicyclic System
The bicyclo[6.1.0]non-4-ene ring system is inherently strained due to the fusion of a cyclopropane (B1198618) ring and a larger ring containing a double bond. This ring strain is a key factor in the high reactivity of this scaffold, particularly in cycloaddition reactions.
Computational studies have been employed to quantify the ring strain and understand its impact on reactivity. For the trans-fused bicyclo[6.1.0]non-4-ene, the eight-membered ring is forced into a highly strained 'half-chair' conformation. nih.govunits.it This added strain, compared to a more relaxed 'crown' conformation in other cyclooctene (B146475) derivatives, leads to significantly faster reaction kinetics. nih.govunits.it The lower activation barrier for reactions involving the strained cis-fused isomer is attributed to this increased ring strain. units.it
The bicyclo[6.1.0]non-4-yne (BCN) derivative of this scaffold is highly reactive in strain-promoted cycloaddition reactions. One such reaction is the Strain-Promoted Oxidation-Controlled Cyclooctyne-1,2-Quinone Cycloaddition (SPOCQ). Kinetic studies of SPOCQ with BCN have revealed exceptionally high reaction rates. nih.govacs.org For example, the reaction of BCN with 1,2-quinones is orders of magnitude faster than the well-known strain-promoted alkyne-azide cycloaddition (SPAAC). acs.orggoogle.com
Stopped-flow UV-Vis spectroscopy has been used to quantify the reaction rates of strained cycloalkynes like BCN with 1,2-quinones. wur.nlresearchgate.net These studies have shown that the 8-membered BCN reacts significantly faster than more strained 7-membered alkynes. wur.nlresearchgate.net Thermodynamic activation parameters determined from these kinetic measurements revealed that the reaction is largely entropy-controlled. wur.nlresearchgate.net A study comparing the pseudo-first-order reaction rates of SPOCQ and SPAAC in 1,2-dichloroethane (B1671644) found the rate constant for SPOCQ to be approximately 10-fold higher than that for SPAAC. wur.nl
Another important reaction is the inverse-electron-demand Diels-Alder (iEDDA) reaction between BCN and tetrazines. bohrium.comsemanticscholar.orgnih.govnih.gov This reaction is known for its rapid kinetics and has been applied in various bioconjugation strategies. nih.govrsc.orgrsc.orgresearchgate.net The high reactivity of BCN in iEDDA reactions is attributed to its enhanced cyclopropane fusion reactivity. rsc.org Kinetic measurements have shown that BCN reacts rapidly with tetrazine-conjugated dyes. researchgate.net The reaction of a BCN carboxylic acid derivative with 3,6-di-2-pyridyl-1,2,4,5-tetrazine proceeds to completion in just 30 minutes at room temperature. nih.govrsc.org
The bicyclo[6.1.0]nonyne scaffold also participates in strain-promoted cycloadditions with other dipoles, such as sydnones and nitrones. rsc.orgrsc.orgcanada.ca The reaction with phenyl sydnone (B8496669) proceeds without a catalyst in aqueous buffer at physiological temperatures. rsc.org Kinetic studies of strain-promoted alkyne-nitrone cycloadditions (SPANC) with BCN have shown second-order rate constants as high as 1.49 L mol⁻¹ s⁻¹ at 25 °C, which is up to 37 times greater than the analogous reaction with benzyl (B1604629) azide (B81097). canada.ca
Below is an interactive data table summarizing the second-order rate constants for various cycloaddition reactions involving the bicyclo[6.1.0]nonyne (BCN) scaffold.
| Reaction Type | Reactants | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] |
| SPOCQ | BCN-OH and 4-tert-butyl-ortho-quinone | Not Specified | 1824 |
| SPOCQ | BCN and 4-tert-butyl-1,2-quinone | 1,2-dichloroethane | 0.098 ± 0.002 |
| SPAAC | BCN and benzyl azide | 1,2-dichloroethane | 0.009 ± 0.001 |
| iEDDA | BCN and 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | 9:1 methanol (B129727)/water | 0.76 |
| SPAAC | BCN carboxylic acid and benzyl azide | 1:2 acetonitrile/water | 0.20 |
| SPANC | BCN and cyclic nitrones | Not Specified | up to 1.49 |
Transition State Analysis and Reaction Pathway Mapping
Computational methods have been instrumental in analyzing the transition states and mapping the reaction pathways of cycloadditions involving the bicyclo[6.1.0]non-4-ene scaffold. For the iEDDA reaction between a cis-fused bicyclo[6.1.0]non-4-ene and s-tetrazine, the calculated activation barrier (ΔG‡) was found to be significantly lower (6.95 kcal/mol) compared to the reaction with a less strained trans-cyclooctene (B1233481) (8.92 kcal/mol). nih.gov This lower barrier predicts a much faster reaction rate for the more strained bicyclic system. nih.gov
Distortion/interaction analysis is a computational tool that has been beneficial for understanding and developing bioorthogonal reactions like [4+2] cycloadditions. researchgate.net This analysis helps in designing reactants with improved reactivity by considering the energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted molecules. researchgate.net For instance, a predisposition of the reactant's geometry towards the transition state geometry can lower the distortion energy and thus favor the reaction. researchgate.net
Influence of Stereochemistry on Reaction Selectivity and Rate
The stereochemistry of the bicyclo[6.1.0]non-4-ene scaffold plays a critical role in determining both the selectivity and the rate of its reactions. The fusion of the cyclopropane ring to the larger ring can be either cis or trans, leading to diastereomers with distinct reactivities.
Computational studies have shown that the cis-fused bicyclo[6.1.0]non-4-ene reacts significantly faster with s-tetrazine than its trans-fused counterpart. nih.govunits.it The calculated activation barrier for the reaction of the cis-fused isomer is 1.29 kcal/mol lower than that of the trans-fused isomer. nih.govnih.gov This difference in reactivity is attributed to the higher strain in the eight-membered ring of the cis-fused isomer, which forces it to adopt a more strained conformation. nih.govunits.it
The stereochemistry at the 9-position also influences reactivity. Exo isomers of bicyclo[6.1.0]non-4-ene derivatives generally exhibit superior reactivity in "click" chemistry reactions compared to their endo counterparts due to reduced steric hindrance. The synthesis of these compounds often requires stereoselective methods to obtain the desired isomer. For example, rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene (B75094) has been optimized to selectively produce the precursor to the exo-isomer of BCN. nih.gov
Computational and Theoretical Studies on Z,1r,8s,9r Bicyclo 6.1.0 Non 4 Ene 9 Methanol
Conformational Analysis and Energy Landscapes of Bicyclic Systems
The conformational flexibility of the eight-membered ring in bicyclo[6.1.0]nonene systems, coupled with the rigid cyclopropane (B1198618) moiety, gives rise to a complex potential energy surface with multiple local minima. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping these energy landscapes.
For the analogous cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, DFT calculations have revealed the existence of several stable conformers. researchgate.net These conformers differ in the orientation of the fused rings and the substituent on the cyclopropane ring. The relative energies of these conformers are often within a few kcal/mol, indicating that multiple conformations can be populated at room temperature. The specific stereochemistry of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol dictates a cis-fusion of the rings. The conformational space is primarily determined by the puckering of the eight-membered ring.
Table 1: Illustrative Relative Energies of Postulated Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Boat-Chair | 0.00 |
| B | Twist-Boat | 1.5 |
| C | Chair-Chair | 3.2 |
Note: This data is illustrative and based on typical energy differences found in similar bicyclic systems. Actual values would require specific DFT calculations.
The energy barriers between these conformers are also crucial as they determine the dynamics of conformational interconversion. These barriers can be located on the potential energy surface as transition states. Understanding the conformational preferences is paramount as it has been shown that the reaction mechanism and product distribution can be dependent on the ground-state conformation of the reactant. researchgate.net
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations provide profound insights into the molecular and electronic structure of this compound, which are essential for understanding its reactivity.
The reactivity of this bicyclic alkene is largely governed by the strained double bond within the eight-membered ring and the presence of the cyclopropane ring. DFT calculations can be employed to compute various reactivity descriptors. The strain energy of the bicyclo[6.1.0]nonane system has been experimentally determined to be significant, contributing to its reactivity. researchgate.net
Key Reactivity Parameters:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. For alkenes, the HOMO is typically the π-orbital of the double bond.
Strain Energy: The fusion of the cyclopropane and cyclooctene (B146475) rings induces significant ring strain. This strain can be quantified computationally by comparing the heat of formation of the bicyclic system with that of an unstrained reference compound. Strain release is a major driving force for reactions involving this molecule. For instance, the strain energy of the parent cis-bicyclo[6.1.0]nonane is estimated to be around 19.4 kcal/mol. researchgate.net
Reaction Energetics: Computational methods can model the energy profiles of potential reactions, such as electrophilic additions to the double bond or reactions involving the cyclopropane ring. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing a quantitative prediction of reaction feasibility and kinetics.
The electronic structure of this compound can be analyzed using various quantum chemical tools. The carbon atoms of the double bond are sp2 hybridized, forming a trigonal planar geometry locally. libretexts.org However, the constraints of the bicyclic system lead to deviations from ideal bond angles, contributing to the molecule's strain.
The nature of the bonding in the cyclopropane ring is also of interest. The Walsh model describes the bonding in cyclopropane in terms of sp2 hybridized carbons and p-orbitals, leading to "bent" bonds. This unique electronic structure influences the reactivity of the cyclopropane ring itself.
Table 2: Calculated Electronic Properties of a Model Bicyclo[6.1.0]nonene System
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: These are typical values for a functionalized bicyclic alkene and would need to be calculated specifically for this compound.
In Silico Design of Novel Derivatives with Enhanced Reactivity or Selectivity
Computational chemistry is a powerful tool for the in silico design of new molecules with desired properties. Starting with the scaffold of this compound, derivatives can be designed and their properties evaluated computationally before any synthetic efforts are undertaken.
For example, modifying the substituents on the methanol (B129727) group or on the bicyclic frame can modulate the electronic properties and steric environment of the molecule.
Strategies for In Silico Design:
Introducing Electron-Withdrawing or -Donating Groups: Adding an electron-withdrawing group near the double bond would lower the LUMO energy, making the alkene more susceptible to nucleophilic attack. Conversely, an electron-donating group would raise the HOMO energy, enhancing its reactivity towards electrophiles.
Modifying Steric Hindrance: The stereoselectivity of reactions can be influenced by introducing bulky substituents that block one face of the molecule, directing incoming reagents to the less hindered face.
Altering the Bicyclic Core: While more synthetically challenging, computational studies could explore the effects of changing the ring sizes or introducing heteroatoms into the bicyclic framework to fine-tune reactivity and stability.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with other molecules or a solvent environment. nih.gov
For this compound, MD simulations can provide valuable information on:
Conformational Sampling: MD simulations can explore the conformational landscape of the molecule over time, providing insights into the relative populations of different conformers and the rates of interconversion between them. This is particularly important for flexible eight-membered rings.
Solvent Effects: The presence of a solvent can significantly influence the conformational preferences and reactivity of a molecule. MD simulations can explicitly model the solvent molecules and their interactions with the solute, providing a more realistic picture of the molecule's behavior in solution.
Intermolecular Interactions: The methanol functional group is capable of forming hydrogen bonds. MD simulations can be used to study the hydrogen bonding patterns of this molecule with itself or with other molecules, such as solvents or potential reaction partners. Understanding these non-covalent interactions is crucial for predicting the molecule's physical properties and its behavior in biological systems. nih.gov
Applications in Advanced Organic Synthesis
A Chiral Building Block for Complex Natural Products and Pharmaceuticals
The inherent chirality and functional group arrangement of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol make it an excellent starting material for the enantioselective synthesis of intricate molecules. nih.gov Its bicyclo[6.1.0]nonane core is a key structural motif in a number of biologically active natural products, and its stereochemistry can be effectively transferred to the target molecule, ensuring high levels of enantiopurity.
A significant example of the utility of the bicyclo[6.1.0]nonane framework is in the total synthesis of Pre-schisanartanin C, a nortriterpenoid with potential anti-HIV, antitumor, and antihepatitis properties. nih.govacs.orgresearchgate.net The synthesis of this complex natural product relies on the construction of a highly substituted bicyclo[6.1.0]nonane core, demonstrating the importance of this structural unit in accessing medicinally relevant molecules. nih.govrsc.org While the synthesis of Pre-schisanartanin C does not start directly from this compound, it highlights the strategic importance of this class of compounds in the assembly of complex natural product scaffolds. nih.gov
Incorporation into Macrocyclic Structures
While direct incorporation of the intact this compound into macrocyclic structures is not yet widely documented, its unique conformational properties make it an intriguing candidate for such applications. The rigid bicyclic system can serve as a cornerstone to control the three-dimensional shape of a macrocycle, a critical factor in determining its biological activity. The development of ring expansion methodologies using related bicyclic systems suggests the potential for future applications in the synthesis of novel macrocyclic compounds.
Synthesis of Enantiopure Intermediates
The primary application of this compound as a chiral building block lies in its conversion to a variety of enantiopure intermediates. The alcohol functionality can be readily modified to introduce other functional groups, while the strained alkene can participate in a range of addition and rearrangement reactions. These transformations allow for the elaboration of the bicyclic core into more complex structures with high stereocontrol.
One of the most prominent applications is its use as a precursor to bicyclo[6.1.0]nonyne (BCN) derivatives. sigmaaldrich.comresearchgate.net These strained alkynes are key reagents in copper-free click chemistry, a powerful bioorthogonal ligation method. The synthesis of these enantiopure BCN derivatives from this compound has been extensively studied and optimized. nih.gov
Scaffold for the Development of New Synthetic Methodologies
The unique structural and electronic properties of the bicyclo[6.1.0]nonene scaffold have made it a valuable platform for the development of new synthetic methodologies. The inherent ring strain of the cyclopropane (B1198618) and the reactivity of the alkene moiety provide a fertile ground for exploring novel chemical transformations.
The most significant methodological development centered around this scaffold is in the area of bioorthogonal chemistry. The conversion of this compound to its corresponding strained alkyne, BCN-OH, has been instrumental in the advancement of strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. sigmaaldrich.comresearchgate.net This powerful click chemistry reaction allows for the covalent labeling of biomolecules in living systems without the need for toxic copper catalysts. The development of synthetic routes to BCN derivatives has been a major focus, enabling the widespread adoption of this technology in chemical biology. nih.govrsc.org
Furthermore, the bicyclo[6.1.0]nonene system has been investigated in the context of Alder-ene reactions, demonstrating its potential for controlled oligomerization and the formation of complex polycyclic structures. sci-hub.se
Precursor in Multistep Organic Transformations
This compound serves as a versatile precursor in a variety of multistep organic transformations, leading to the synthesis of diverse and complex molecular architectures. The synthetic pathways often leverage the reactivity of both the alcohol and the alkene functionalities.
A key transformation is the conversion of the alkene to a strained alkyne, which then participates in cycloaddition reactions. For instance, the reaction of endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) with 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole has been studied, showcasing the utility of the bicyclononyne core in Diels-Alder type reactions. researchgate.net
The synthesis of the target compound itself involves a multistep sequence, typically starting from the cyclopropanation of 1,5-cyclooctadiene (B75094), followed by functional group manipulations. nih.gov A common synthetic route involves the reduction of the corresponding carboxylic acid derivative, (1R,8S,9R,4Z)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, using lithium aluminum hydride. nih.gov This precursor can also be converted to its trans-isomer through photoisomerization. nih.gov
The following table summarizes key synthetic transformations involving this compound and its derivatives:
| Starting Material | Reagents and Conditions | Product | Application |
| (1R,8S,9R,4Z)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | Lithium aluminum hydride (LiAlH₄) in THF | This compound | Chiral building block |
| This compound | 1. Bromination (Br₂) 2. Elimination (e.g., KOtBu) | (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) | Bioorthogonal chemistry (SPAAC) |
| This compound | Methyl benzoate (B1203000), UV irradiation | rel-((1R,8S,9R,4E)-bicyclo[6.1.0]non-4-en-9-yl)methanol | Synthesis of trans-isomers |
| (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) | 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | Diels-Alder adduct | Development of new cycloaddition reactions |
Applications in Chemical Biology and Materials Science Through Chemical Modification
Design and Synthesis of Bioorthogonal Reagents Based on the Bicyclo[6.1.0]non-4-ene Scaffold
The bicyclo[6.1.0]nonene framework is a cornerstone for the development of bioorthogonal reagents. By converting the ene moiety to a strained yne (alkyne), the resulting BCN scaffold becomes highly reactive in specific "click" chemistry reactions that can occur in complex biological environments without interfering with native processes.
The BCN scaffold, derived from precursors like (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol, exhibits dual reactivity, making it a versatile tool for strain-promoted cycloaddition reactions. acs.org The significant ring strain of the integrated cyclooctyne (B158145), estimated at 18 kcal/mol, allows it to react rapidly with specific partners without the need for cytotoxic metal catalysts. unibo.it
This reactivity is harnessed in two primary bioorthogonal reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): BCN derivatives react efficiently with azides to form a stable triazole linkage. rsc.orgsigmaaldrich.com This reaction is a cornerstone of copper-free click chemistry and is widely used for labeling and conjugating biomolecules. rsc.orgsigmaaldrich.com
Inverse-Electron-Demand Diels-Alder (IEDDA): The strained alkyne of the BCN scaffold can also act as a dienophile in IEDDA reactions with tetrazine derivatives. acs.orgresearchgate.net This reaction is known for its exceptionally fast kinetics, making it suitable for applications requiring rapid conjugation.
The choice between SPAAC and IEDDA allows for orthogonal labeling strategies, where multiple targets can be tagged and visualized independently within the same system.
| Reaction Type | Reaction Partner | Key Feature | Reaction Speed |
|---|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) | Forms stable triazole linkage; copper-free. rsc.orgsigmaaldrich.com | Moderate to Fast acs.org |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | Extremely fast reaction kinetics. acs.org | Very Fast acs.orgresearchgate.net |
The primary alcohol group of this compound is a critical feature for its use in bioconjugation. This hydroxyl handle allows for the straightforward attachment of the BCN moiety to biomolecules or probes through various chemical linkages. rsc.orgresearchgate.net
Common strategies include:
Activation for Amine Coupling: The alcohol can be converted into more reactive functional groups, such as an N-succinimidyl (NHS) carbonate. sigmaaldrich.com This activated ester readily reacts with primary amines on proteins, peptides, or other biomolecules to form a stable carbamate (B1207046) linkage, thereby incorporating the BCN tag.
Amide Bond Formation: An oxidized analogue of the BCN alcohol, BCN acid, can be synthesized. rsc.orgrsc.org This carboxylic acid derivative allows for facile functionalization via amide bond formation, which has been shown to yield more stable bioconjugates compared to carbamates. rsc.orgresearchgate.net
Phosphoramidite (B1245037) Synthesis: BCN derivatives have been developed as phosphoramidite reagents for direct incorporation into oligonucleotides during automated solid-phase synthesis. google.comrsc.org This enables the site-specific labeling of DNA and RNA molecules for various applications.
These strategies have enabled the conjugation of the BCN scaffold to a wide range of molecules, including antibodies, fluorophores, and polymers, for applications in cell imaging, drug delivery, and diagnostics. rsc.orgnih.gov
A hallmark of bioorthogonal chemistry is the ability of reactions to proceed with high selectivity in the complex milieu of a living cell. The SPAAC and IEDDA reactions involving the BCN scaffold are highly selective, reacting only with their intended azide or tetrazine partners, respectively, without cross-reactivity with the vast array of other functional groups found in biological systems. acs.orgrsc.org
The stability of the resulting conjugates is also a critical factor. Research has shown that the choice of linker used to attach the BCN moiety can significantly impact the stability of the final product in a cellular environment. Studies comparing different BCN probes found that amide-based linkages exhibit superior stability in cultured cancer cell lines compared to the more commonly used carbamate linkers, which were more susceptible to cellular cleavage. researchgate.net The triazole ring formed during SPAAC is exceptionally stable, ensuring the integrity of the linkage once formed. rsc.org
| Linkage Type | Precursor Functional Group | Stability in Cell Culture | Reference |
|---|---|---|---|
| Amide | Carboxylic Acid (BCN-acid) | High (comparable to ether linkage) | researchgate.net |
| Carbamate | NHS Carbonate (from BCN-alcohol) | Lower (susceptible to cleavage) | researchgate.net |
Integration into Polymeric Materials and Surface Chemistry
The reactivity of the BCN scaffold extends beyond bioconjugation to the synthesis and modification of advanced materials. Its ability to form covalent bonds under mild, catalyst-free conditions makes it an ideal component for creating cross-linked polymers and functionalized surfaces.
The BCN moiety has been successfully used as a cross-linking agent in the formation of polymeric biomaterials, such as hydrogels and injectable bone cements. nih.govresearchgate.netelsevierpure.com A prominent example involves the functionalization of poly(propylene fumarate) (PPF), a biodegradable and biocompatible polymer, with BCN-OH (the alkyne derivative of the title compound). nih.govelsevierpure.com
In this system, two polymer components are prepared:
PPF-BCN: Poly(propylene fumarate) chains functionalized with the BCN group. nih.govresearchgate.net
Azide-functionalized cross-linker: A multi-arm polymer, such as a hyper-branched poly(ε-caprolactone) (PCL) dendrimer or a polyhedral oligomeric silsesquioxane (POSS) core, functionalized with multiple azide groups. nih.govresearchgate.net
When these two components are mixed, a rapid, catalyst-free SPAAC reaction occurs between the BCN and azide groups, leading to the formation of a cross-linked polymer network. nih.govelsevierpure.com This in-situ gelation is advantageous for biomedical applications, such as filling irregularly shaped bone defects, as the material can be injected as a liquid and solidify in place. researchgate.netelsevierpure.com The resulting scaffolds have shown excellent biocompatibility and support cell proliferation and differentiation. elsevierpure.com
The BCN group can also be used to modify surfaces, imparting new chemical and physical properties. For instance, BCN-functionalized poly(ethylene glycol) (PEG) has been used to create polymer coatings with anti-fouling properties. sigmaaldrich.com When applied to a surface, these coatings can resist the non-specific adhesion of proteins and cells, a critical requirement for medical implants, biosensors, and other devices that come into contact with biological fluids. sigmaaldrich.com The BCN moiety provides a reactive handle for covalently attaching these polymer coatings to surfaces or for further "clicking" on other functional molecules.
Chemo-Selective Probe Development (from a chemical synthesis/reaction perspective)
The compound this compound serves as a versatile and pivotal building block in the synthesis of specialized chemical probes. Its structure, featuring a primary alcohol, a Z-configured internal alkene, and a fused cyclopropane (B1198618) ring, presents multiple sites for chemical modification. The development of chemo-selective probes from this scaffold hinges on synthetic strategies that can precisely target one of these functional groups while leaving the others intact. The primary routes for derivatization focus on the transformation of the hydroxyl group or the selective manipulation of the alkene moiety to install functionalities tailored for bioorthogonal chemistry and other labeling applications.
Functionalization via the Hydroxyl Group
The primary alcohol is the most frequently targeted functional group for the initial derivatization of the bicyclononene scaffold. This approach allows for the direct attachment of reporter molecules, linkers, or other chemical entities through the formation of stable covalent bonds such as esters, ethers, carbamates, or amides. The choice of synthetic route often depends on the desired stability of the final conjugate.
A principal strategy involves a two-step process where the alcohol is first converted into a more reactive intermediate. One common method is the activation of the alcohol to form a carbonate, such as (1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (4-nitrophenyl) carbonate. mdpi.com This intermediate readily reacts with primary amines on target molecules to yield stable carbamate linkages. mdpi.com
An alternative and synthetically valuable approach involves the oxidation of the parent alcohol to its corresponding carboxylic acid. nih.gov This transformation enables the subsequent formation of amide bonds, which generally offer superior stability in biological media compared to carbamate linkages. nih.govrsc.org The oxidation can be achieved on a multigram scale using reagents like the Jones reagent. nih.gov Notably, the cyclopropane ring remains stable under these oxidative conditions, demonstrating the chemo-selectivity of the reaction. nih.gov This BCN acid derivative then becomes a platform for coupling with various amine-containing molecules. nih.gov
| Strategy | Key Intermediate | Typical Reagents for Formation | Resulting Linkage | Key Feature |
|---|---|---|---|---|
| Carbamate Formation | Activated Carbonate (e.g., 4-nitrophenyl carbonate) | 4-nitrophenyl chloroformate | Carbamate | Facilitates reaction with amine-containing molecules. mdpi.com |
| Amide Formation | Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Amide | Forms highly stable linkages suitable for robust probes. nih.gov |
Modification of the Alkene Moiety
The Z-configured double bond in the eight-membered ring provides another critical site for chemo-selective modification, primarily to generate highly strained systems used in bioorthogonal chemistry. These reactions transform the relatively inert alkene into a reactive handle for catalyst-free "click" reactions.
One of the most significant modifications is the conversion of the bicyclononene to a bicyclononyne (BCN). This is achieved through a well-established two-step sequence:
Bromination : The alkene is first treated with bromine (Br₂) in a solvent like chloroform (B151607) at 0 °C to yield the corresponding 1,2-dibromide derivative. rsc.org
Double Elimination : The resulting dibromide is subjected to a double dehydrohalogenation reaction using a strong base, typically potassium tert-butoxide in dry THF, to form the strained alkyne. nih.govrsc.org
The resulting alkyne, a core component of BCN-based probes, is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govsigmaaldrich.comsigmaaldrich.com This entire sequence can be performed on the scaffold after the hydroxyl group has already been functionalized, showcasing a synthetic pathway to dual-functional probes.
A second major strategy involves the photochemical isomerization of the Z-alkene (cis) into its E-alkene (trans) isomer. nih.gov This creates a trans-cyclooctene (B1233481) (TCO) derivative, another class of highly strained and reactive dienophiles. TCO moieties are particularly effective in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazine partners, which are known for their exceptionally fast reaction kinetics. acs.org This photoisomerization is typically carried out using a photosensitizer, such as methyl benzoate (B1203000), under UV irradiation. nih.gov
| Transformation | Reagents and Conditions | Product Moiety | Application / Reaction Type |
|---|---|---|---|
| Alkyne Formation | 1. Br₂ in CHCl₃ 2. KOtBu in THF | Bicyclo[6.1.0]nonyne (BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov |
| Photoisomerization | UV light, Methyl benzoate (sensitizer) | trans-Cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder (iEDDA) with tetrazines. nih.govacs.org |
These selective synthetic transformations of either the hydroxyl or the alkene group allow for the rational design and construction of a wide array of chemical probes from the this compound scaffold.
Q & A
Basic: What are the key synthetic routes for (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol?
Answer:
The compound is synthesized via stereoselective cyclopropanation and subsequent functionalization. A common method involves:
- Cyclopropanation: Rhodium-catalyzed (e.g., Rh₂(OAc)₄ or Rh₂(S–BHTL)₄) reaction of 1,5-cyclooctadiene with ethyl diazoacetate under N₂ to generate bicyclic esters .
- Reduction: Lithium aluminum hydride (LiAlH₄) in THF reduces the ester to the alcohol, yielding the methanol derivative. Critical steps include controlled addition of LiAlH₄, quenching with water, and purification via extraction (MTBE) and drying (Na₂SO₄), achieving ~89% yield .
- Validation: Confirmed by ¹H/¹³C NMR (e.g., exo-alcohol proton signals at δ 3.4–3.6 ppm) and HRMS .
Basic: How is stereochemical integrity maintained during synthesis?
Answer:
- Catalyst Selection: Rhodium catalysts like Rh₂(S–BHTL)₄ enforce syn- or anti-selectivity during cyclopropanation, dictating the Z/E configuration of the double bond .
- Solvent and Temperature: Reactions are performed in anhydrous THF under N₂ at controlled temperatures (e.g., 0°C to RT) to prevent racemization .
- Purification: Silica gel chromatography isolates stereoisomers, with TLC (n-pentane/MTBE) used to monitor purity .
Advanced: What contradictions exist in reported yields for LiAlH₄-mediated reductions of bicyclic esters?
Answer:
Yields vary between 79% (AgNO₃/SiO₂-assisted) and 91% (standard LiAlH₄), attributed to:
- Impurity Profiles: Residual catalyst (e.g., Rh) or unreacted ester impacts reduction efficiency .
- Workup Protocols: Incomplete quenching of LiAlH₄ or suboptimal extraction (e.g., MTBE vs. Et₂O) lowers recovery .
- Validation: Cross-check yields with quantitative NMR using internal standards (e.g., dodecane) .
Advanced: How is this compound applied in bioorthogonal chemistry?
Answer:
The bicyclo[6.1.0]nonene scaffold is a strained alkyne for strain-promoted azide-alkyne cycloaddition (SPAAC):
- Probe Design: Conjugated to fluorophores (e.g., coumarin) via carbonate or carbamate linkers for intracellular imaging. Reactivity with azides (e.g., 7-azido-4-methylcoumarin) enables "click" labeling in live cells .
- Optimization: Solvent polarity (CH₂Cl₂ vs. MeOH) and steric effects influence reaction rates. Use 2-5 mol% Cu(I) catalysts to accelerate kinetics in aqueous media .
Advanced: What challenges arise in characterizing stereoisomers of this compound?
Answer:
- NMR Overlap: Protons on C9 (methanol group) and the bicyclic core exhibit complex splitting patterns. Use 2D NMR (COSY, HSQC) to resolve δ 1.2–2.8 ppm regions .
- Chromatographic Co-elution: Diastereomers (e.g., syn/anti) may co-elute on silica. Optimize mobile phases (e.g., hexane/EtOAc gradients) or switch to chiral columns .
- HRMS Differentiation: Isotopic patterns for [M+H]⁺ ions (e.g., m/z 291.3 vs. 315.3 for carbonate derivatives) confirm structural assignments .
Basic: What are the primary applications in chemical biology?
Answer:
- Protein Labeling: Conjugation to antibodies (e.g., anti-PD-L1) via NHS esters enables immuno-PET imaging .
- Nanoparticle Functionalization: Reacts with azide-modified alginate for enzyme-responsive drug delivery systems .
- Super-Resolution Imaging: Fluorogenic probes (e.g., tetrazine-BCN pairs) exhibit >100-fold fluorescence turn-on upon cycloaddition .
Advanced: How do reaction conditions influence [4+2] cycloadditions with 1,2,4-triazines?
Answer:
- Solvent Effects: Polar aprotic solvents (MeOH) stabilize transition states, improving diastereoselectivity (dr > 4:1) for pyridine derivatives .
- Catalyst-Free Reactions: Proceed efficiently at RT due to inherent ring strain (ΔG‡ ~20 kcal/mol). Monitor progress via LC-MS to prevent over-reaction .
- Byproduct Mitigation: Add molecular sieves to absorb water, minimizing hydrolysis of triazine intermediates .
Basic: What purification strategies are recommended for this compound?
Answer:
- Liquid-Liquid Extraction: Use MTBE/H₂O to remove polar impurities (e.g., LiAlH₄ byproducts) .
- Recrystallization: Hexane/EtOAc (1:1) yields high-purity crystals (mp 70–72°C) .
- Chromatography: Silica gel (32–62 µm) with n-pentane/MTBE (25:1) resolves stereoisomers (Rf = 0.55) .
Advanced: How is the compound used in fluorogenic probe design?
Answer:
- Quencher Pairing: Conjugation to tetrazine quenches fluorescence via Förster resonance energy transfer (FRET). Cycloaddition with BCN restores emission (e.g., λex/em = 488/520 nm) .
- Aggregation-Induced Emission (AIE): Probes with BCN-Tz pairs exhibit 10–50x brighter signals in hydrophobic cellular compartments (e.g., lipid membranes) .
Advanced: What are the limitations in scaling up synthesis for in vivo studies?
Answer:
- Catalyst Cost: Rhodium catalysts (e.g., Rh₂(S–BHTL)₄) are expensive. Substitute with Ru or Fe complexes for gram-scale production .
- Safety: Ethyl diazoacetate is explosive. Use flow reactors for safer handling .
- Yield Trade-offs: Scaling LiAlH₄ reductions beyond 10 g often requires iterative purification, reducing net yield to ~70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
